Azide-PEG3-Tos

PROTAC linker optimization targeted protein degradation ERα degradation

Azide-PEG3-Tos (8-azido-3,6-dioxaoctyl tosylate; C₁₃H₁₉N₃O₅S; MW 329.37 g/mol) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group for copper-catalyzed or strain-promoted alkyne–azide cycloaddition (CuAAC/SPAAC) and a tosyl (p-toluenesulfonate) leaving group for nucleophilic substitution. The three-unit PEG spacer (PEG3, ~13.6 Å extended length) confers aqueous solubility (XLogP3-AA = 2.2; topological polar surface area = 84.6 Ų) while maintaining sufficient lipophilicity for membrane permeability in cellular assays.

Molecular Formula C13H19N3O5S
Molecular Weight 329.37 g/mol
Cat. No. B15606896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG3-Tos
Molecular FormulaC13H19N3O5S
Molecular Weight329.37 g/mol
Structural Identifiers
InChIInChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3
InChIKeyPTOJCKLTCKYNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azide-PEG3-Tos (CAS 178685-33-1): A Heterobifunctional PEG3 Linker with Azide and Tosylate Termini for Click Chemistry and Bioconjugation Procurement


Azide-PEG3-Tos (8-azido-3,6-dioxaoctyl tosylate; C₁₃H₁₉N₃O₅S; MW 329.37 g/mol) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group for copper-catalyzed or strain-promoted alkyne–azide cycloaddition (CuAAC/SPAAC) and a tosyl (p-toluenesulfonate) leaving group for nucleophilic substitution [1]. The three-unit PEG spacer (PEG3, ~13.6 Å extended length) confers aqueous solubility (XLogP3-AA = 2.2; topological polar surface area = 84.6 Ų) while maintaining sufficient lipophilicity for membrane permeability in cellular assays [1]. It is classified as a non-cleavable linker and is widely employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody–drug conjugates (ADCs) .

Why Azide-PEG3-Tos Cannot Be Arbitrarily Substituted with Other PEGn-Tosylate or Azide-PEGn-X Linkers in Scientific Procurement


Although the broader class of azide-PEGn-tosylate linkers shares a common heterobifunctional architecture, three structural variables—PEG chain length (n), leaving group identity (tosylate vs. mesylate vs. halide), and terminal functional group pairing—independently and interactively dictate reactivity, degradation efficiency, and pharmacokinetic profile in downstream conjugates [1][2]. Systematic linker-length optimization studies in PROTAC design have demonstrated that moving from PEG2 to PEG3 to PEG4 can alter target protein degradation efficacy by several-fold, with PEG3 frequently emerging as the optimal spacer for maximizing ternary complex formation and ubiquitination efficiency [1]. Similarly, the choice between tosylate and mesylate leaving groups involves a trade-off between conjugation reactivity and hydrolytic stability that directly affects conjugate yield and purity . These interconnected parameters mean that substituting Azide-PEG3-Tos with, for example, Azide-PEG4-Tos, Azide-PEG3-Ms, or Iodo-PEG3-azide without re-optimization risks compromising conjugate performance.

Quantitative Differentiation Evidence for Azide-PEG3-Tos: Comparative Performance Data for Informed Procurement Decisions


PEG3 Linker Length Maximizes ERα Degradation Efficiency Relative to PEG2 and PEG4 in Decoy Oligonucleotide PROTACs

In a systematic PROTAC linker-length optimization study, the PEG3-linked decoy oligonucleotide PROTAC LCL-ER(dec) was compared head-to-head with its PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs for estrogen receptor alpha (ERα) degradation activity. All three linkers conferred similar ERα binding affinity (IC₅₀ = 30–50 nM), confirming that linker length did not perturb target engagement. However, in cellular degradation assays, the PEG3 variant LCL-ER(dec) exhibited the highest ERα degradation activity among the three, demonstrating that PEG3 represents the optimal spacer length for productive ternary complex formation in this PROTAC system [1].

PROTAC linker optimization targeted protein degradation ERα degradation

Tosylate Leaving Group Offers a Verified Balance of Reactivity and Stability Compared to Mesylate in PEG-Based Conjugation

A direct technical comparison from a commercial PEG reagent manufacturer states that PEG Mesylate exhibits higher reactivity than PEG Tosylate in nucleophilic substitution (S_N2) reactions with amines, thiols, and alcohols, but correspondingly lower stability under standard handling and storage conditions . The tosylate group (conjugate acid pKₐ ≈ −2.8) is a sufficiently good leaving group to enable efficient conjugation while providing greater resistance to premature hydrolysis compared to the more labile mesylate ester [1]. This balance is particularly relevant when the linker must survive multi-step synthetic sequences or aqueous workup conditions prior to the final conjugation step.

leaving group chemistry PEG conjugation nucleophilic substitution

Azide-PEG3-Tos Enables Copper-Catalyzed Click Chemistry (CuAAC) with Quantitative Triazole Formation Under Standard Conditions

The terminal azide group of Azide-PEG3-Tos participates in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage. While the CuAAC reaction itself is well-established as a bioorthogonal ligation with near-quantitative yields under optimized conditions, the differentiating factor here is the PEG3 spacer length: the three ethylene glycol units provide sufficient separation (~13.6 Å) between the triazole linkage and the tosyl-activated terminus to minimize steric interference during sequential conjugation steps . This contrasts with shorter PEG1 or PEG2 spacers, where the proximity of the two reactive termini can lead to intramolecular cyclization side products or reduced efficiency in the second conjugation step [1].

click chemistry CuAAC triazole ligation

Non-Cleavable PEG3 Linker Design Provides Superior Plasma Stability Relative to Cleavable Linker Chemistries in ADC Applications

Azide-PEG3-Tos belongs to the non-cleavable linker class for antibody–drug conjugates (ADCs). Non-cleavable linkers, in contrast to enzymatically or chemically cleavable linkers (e.g., valine-citrulline dipeptide, hydrazone, or disulfide-based linkers), remain intact during circulation and rely on complete lysosomal degradation of the antibody for payload release . A comparative analysis of linker stability reported that PEG-based non-cleavable linkers exhibit significantly longer plasma half-life than disulfide- or hydrazone-linked ADCs in murine models, with implications for reduced premature payload release and lower systemic toxicity [1]. The three-unit PEG length specifically contributes to this stability without introducing the excessive hydrophilicity of longer PEG chains (e.g., PEG8, PEG12) that can accelerate renal clearance of the intact ADC [1].

ADC linker non-cleavable linker plasma stability

Computed Physicochemical Profile of Azide-PEG3-Tos: XLogP3 = 2.2 and TPSA = 84.6 Ų Position It as a Moderately Lipophilic PEG Linker Suitable for Cellular Permeability

Based on PubChem-computed descriptors, Azide-PEG3-Tos has an XLogP3-AA value of 2.2 and a topological polar surface area (TPSA) of 84.6 Ų [1]. For context, the widely used PROTAC linker building block Azido-PEG4-alcohol (CAS 86770-67-4) has a computed XLogP3 of approximately −1.1 and TPSA of ~66 Ų, while Azide-PEG2-Tos (MW 285.3) has an XLogP3 ~1.5 [1][2]. The XLogP3 = 2.2 value places Azide-PEG3-Tos in a favorable range for passive membrane permeability (optimal range typically cited as 1–3 for small-molecule therapeutics) while retaining sufficient aqueous solubility for handling in biological buffers. The 11 rotatable bonds confer conformational flexibility necessary for the two liganded moieties in a PROTAC to achieve the optimal relative orientation for ternary complex formation [1].

physicochemical properties drug-likeness cellular permeability

PEG3-Containing PROTACs Derived from Azide-PEG3-Tos Show Linker-Length-Dependent Degradation Selectivity: Evidence from p38α/p38β Isoform-Selective Degraders

In a study optimizing heterobifunctional PROTACs targeting p38α and p38β for degradation, systematic variation of linker length and composition (including PEG-based linkers) revealed that linker length is a critical determinant not only of degradation potency (DC₅₀) but also of isoform selectivity [1]. PROTACs with PEG3-based linkers demonstrated distinct degradation profiles compared to those with PEG2 or PEG4 linkers, with certain linker lengths conferring selectivity for p38α over p38β degradation [1]. This finding reinforces that the PEG3 spacer length of Azide-PEG3-Tos is not an arbitrary choice but rather a functionally validated parameter that can be leveraged to tune degradation selectivity.

PROTAC isoform selectivity linker-length dependence p38 MAPK

Evidence-Backed Application Scenarios Where Azide-PEG3-Tos Provides Verifiable Advantages for Scientific Procurement


PROTAC Linker Optimization Campaigns Requiring Empirical Validation of PEG3 as the Optimal Spacer Length

When designing and synthesizing PROTAC libraries with systematic linker-length variation (PEG2 through PEG6), Azide-PEG3-Tos serves as the direct building block for constructing PEG3-linked candidates. As demonstrated in the LCL-ER(dec) PROTAC study where PEG3 yielded the highest ERα degradation activity among PEG2, PEG3, and PEG4 linkers [1], and in the p38α/p38β PROTAC study where linker length dictated degradation selectivity [2], the PEG3 spacer is frequently identified as the optimal length. Procurement of Azide-PEG3-Tos specifically—rather than its PEG2 or PEG4 analogs—ensures fidelity to published PROTAC structures and enables head-to-head linker SAR studies without introducing confounding variables.

Synthesis of Non-Cleavable Antibody–Drug Conjugates (ADCs) Requiring Stable, Non-Hydrolyzable Linker Architectures

For ADC programs where a non-cleavable linker strategy is selected to maximize plasma stability and minimize off-target payload release, Azide-PEG3-Tos provides the azide functionality for bioorthogonal conjugation to cyclooctyne-modified antibodies (via SPAAC) and the tosylate group for subsequent payload attachment via nucleophilic displacement [1]. The non-cleavable design, as supported by comparative plasma stability data showing PEG-based non-cleavable linkers outperform disulfide- and hydrazone-linked ADCs in circulation half-life [2], makes this linker particularly suitable for ADCs targeting antigens with efficient internalization and lysosomal trafficking.

Multi-Step Bioconjugation Sequences Demanding a Leaving Group with Balanced Reactivity and Hydrolytic Stability

In synthetic workflows involving sequential conjugation—for example, strain-promoted azide–alkyne cycloaddition (SPAAC) with a DBCO-modified protein followed by nucleophilic displacement of the tosylate with a thiol-containing payload—the tosylate group of Azide-PEG3-Tos offers a favorable reactivity–stability balance relative to the more reactive but less stable mesylate leaving group [1]. This balance reduces premature hydrolysis during aqueous workup or intermediate purification steps, improving overall conjugate yield and purity. The PEG3 spacer additionally provides sufficient separation to prevent steric interference between the two conjugation sites [2].

Cell-Permeable PROTAC Development Where Linker Lipophilicity Must Be Controlled to Maintain Passive Membrane Diffusion

For intracellular protein degradation targets (e.g., nuclear receptors, kinases, epigenetic readers), the moderate computed lipophilicity of Azide-PEG3-Tos (XLogP3 = 2.2) [1] positions it as a linker building block that contributes to favorable cell permeability without the excessive hydrophilicity of longer PEG linkers (PEG6+, XLogP3 < 0) that can impede membrane crossing. PROTACs constructed with Azide-PEG3-Tos-derived linkers may therefore retain better cellular uptake than those using longer PEG chains, a consideration particularly relevant when targeting proteins in compartments requiring passive diffusion across one or more lipid bilayers.

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